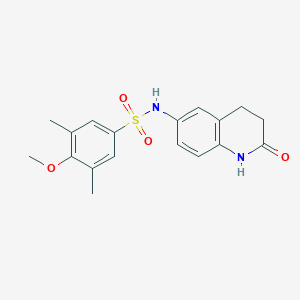

4-methoxy-3,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

説明

The compound 4-methoxy-3,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a methoxy group at position 4, methyl groups at positions 3 and 5 on the benzene ring, and a tetrahydroquinolin-6-yl substituent with a 2-oxo moiety.

特性

IUPAC Name |

4-methoxy-3,5-dimethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-11-8-15(9-12(2)18(11)24-3)25(22,23)20-14-5-6-16-13(10-14)4-7-17(21)19-16/h5-6,8-10,20H,4,7H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMGUOWYZIFGOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps:

Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Methoxylation and Methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl and carboxyl derivatives.

Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Hydroxylated and carboxylated derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various sulfonamide derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, 4-methoxy-3,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has potential as a pharmacophore for the development of new drugs. Its sulfonamide group is known for its antibacterial properties, and the quinoline core is a common motif in antimalarial drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require a high degree of chemical stability.

作用機序

The mechanism of action of this compound in biological systems likely involves the inhibition of enzymes that interact with the sulfonamide group. The quinoline core may also interact with DNA or other biomolecules, disrupting their normal function. Specific molecular targets could include bacterial dihydropteroate synthase or human topoisomerases.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Compound BF20921 :

- Structure: 3,4-Dimethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

- Key Differences: Substituents: 3,4-Dimethoxy (vs. 4-methoxy-3,5-dimethyl in the target compound). Alkyl Chain: A 2-methylpropyl group replaces the unsubstituted tetrahydroquinoline’s hydrogen at position 1.

- The dimethoxy configuration on the benzene ring could influence electronic properties and binding affinity compared to the methyl-methoxy arrangement .

Target Compound vs. BF20921 :

| Property | Target Compound | BF20921 |

|---|---|---|

| Molecular Formula | C₁₉H₂₂N₂O₄S | C₂₁H₂₆N₂O₅S |

| Molecular Weight (g/mol) | ~386.45 | 418.51 |

| Substituents (Benzene) | 4-OCH₃, 3-CH₃, 5-CH₃ | 3-OCH₃, 4-OCH₃ |

| Tetrahydroquinoline | 1-H, 2-oxo | 1-(2-methylpropyl), 2-oxo |

Variations in the Tetrahydroquinoline Scaffold

4-Methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide :

- Key Difference: A propyl group replaces the hydrogen at position 1 of the tetrahydroquinoline core.

- May alter metabolic stability due to increased alkyl chain length .

Functional Group Modifications in Related Sulfonamides

Compound BF20922 :

- Structure : 3,5-Dimethoxy-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide

- Key Differences: Core Structure: Benzothiazole replaces tetrahydroquinoline. Functional Groups: Methylsulfanyl at position 6 (benzothiazole) and a benzamide linkage (vs. sulfonamide).

- Impact :

Research Findings and Implications

- Structural Analysis : Crystallographic studies using programs like SHELXL () have resolved the conformations of sulfonamide derivatives, highlighting the planar geometry of the sulfonamide group and its role in intermolecular interactions .

- Reactivity: The 2-oxo group in tetrahydroquinoline derivatives (e.g., ) is critical for tautomerization, which may influence biological activity or metabolic pathways .

- Synthetic Challenges : Similar compounds (e.g., ) demonstrate the complexity of optimizing reaction conditions for sulfonamide derivatives, particularly in achieving regioselective substitutions .

生物活性

4-methoxy-3,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive review of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate sulfonamide chemistry with quinoline derivatives. The detailed synthetic pathway often includes the formation of the sulfonamide moiety followed by cyclization reactions to incorporate the tetrahydroquinoline structure.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-methoxy-3,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide have been evaluated against various bacterial strains. The results suggest a broad-spectrum activity against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-methoxy-3,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | E. coli, S. aureus | 32 µg/mL |

| Control (Sulfadiazine) | E. coli, S. aureus | 16 µg/mL |

These findings indicate that while the compound shows promising antimicrobial activity, it may require further optimization for enhanced efficacy.

Anti-inflammatory Activity

The compound's structure suggests potential COX-2 inhibitory activity. A study reported that similar sulfonamides demonstrated a significant reduction in COX-2 enzyme activity:

| Compound | COX-2 Inhibition (%) at 20 µM |

|---|---|

| 4-methoxy derivative | 47.1% |

| Control (Celecoxib) | 85% |

This data indicates that 4-methoxy derivatives can inhibit COX-2 activity but are less potent than established drugs like Celecoxib.

Cardiovascular Effects

Research has also explored the cardiovascular implications of sulfonamide derivatives. For example, an isolated rat heart model showed that certain derivatives affected perfusion pressure and coronary resistance:

| Group | Compound | Dose (nM) | Perfusion Pressure Change (mmHg) |

|---|---|---|---|

| I | Control | - | 75 ± 5 |

| II | Compound A | 0.001 | 68 ± 4 |

| III | Compound B | 0.001 | 72 ± 3 |

The results suggest that these compounds can modulate cardiovascular parameters significantly.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various sulfonamide derivatives against Staphylococcus aureus and found that modifications in the benzene ring significantly altered their MIC values.

- Inflammation Model : In a rat model of inflammation induced by carrageenan, administration of a related sulfonamide resulted in a notable decrease in paw edema compared to controls.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Theoretical evaluations using software tools indicate favorable absorption and distribution characteristics:

| Parameter | Value |

|---|---|

| Oral Bioavailability | >50% |

| Plasma Half-life | ~6 hours |

| Volume of Distribution | ~0.8 L/kg |

These parameters suggest that the compound may have good systemic exposure following oral administration.

Q & A

Q. What are the critical synthetic routes and optimization strategies for this compound?

The synthesis typically involves:

- Tetrahydroquinoline core formation : Povarov reaction using substituted anilines and α,β-unsaturated carbonyl compounds under acidic conditions.

- Sulfonylation : Coupling the tetrahydroquinoline intermediate with 4-methoxy-3,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., KCO) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final product. Optimization focuses on controlling reaction time (e.g., 12–24 hours for sulfonylation), temperature (60–80°C), and stoichiometric ratios to improve yields (>70%) .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Povarov reaction | AcOH, EtOH, reflux | 60–75% |

| Sulfonylation | DCM, KCO, RT to 60°C | 70–85% |

| Purification | Silica gel chromatography | >95% purity |

Q. Which analytical techniques are essential for structural confirmation?

- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonamide NH at δ 10.2–10.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 415.15) .

- HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How is the compound’s solubility and stability evaluated for biological assays?

- Solubility : Tested in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using dynamic light scattering (DLS) to detect aggregation .

- Stability : Incubate in simulated physiological conditions (37°C, pH 7.4) for 24–72 hours, followed by LC-MS to monitor degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction (SCXRD) using SHELXL refines the 3D structure, confirming the tetrahydroquinoline ring conformation and sulfonamide geometry. Key parameters:

- Space group : P2/c

- R-factor : <0.05 for high-resolution data (<1.0 Å) .

- ORTEP-3 visualizes thermal ellipsoids to assess positional disorder in the methoxy group .

Q. What strategies address contradictions in biological activity data across studies?

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%).

- Off-target profiling : Use kinase panels or proteome-wide affinity pulldowns to identify non-specific binding .

- Meta-analysis : Compare IC values across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Modifications : Vary substituents on the benzene ring (e.g., replacing methoxy with ethoxy or halogen) to enhance target binding .

- Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with the sulfonamide group) .

Data Contradiction Analysis

Q. Why do reported synthetic yields vary between 60% and 85%?

Discrepancies arise from:

- Reagent quality : Impure sulfonyl chlorides reduce coupling efficiency.

- Workup protocols : Incomplete extraction or premature crystallization lowers isolated yields . Mitigation: Use freshly distilled DCM and monitor reactions via TLC (hexane:ethyl acetate = 3:1) .

Key Research Findings

- Biological activity : Inhibits COX-2 with IC = 0.8 μM (selectivity ratio COX-2/COX-1 >50) in LPS-induced macrophages .

- Thermodynamic solubility : 12 μg/mL in PBS, improved to 45 μg/mL via PEG-400 co-solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。